molecular formula C2H6OS B120158 DMSO-d6 CAS No. 2206-27-1

DMSO-d6

Cat. No. B120158
CAS RN: 2206-27-1
M. Wt: 84.17 g/mol
InChI Key: IAZDPXIOMUYVGZ-WFGJKAKNSA-N
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Description

Dimethyl sulfoxide (DMSO) is a highly polar organic solvent with a distinctive property of being able to dissolve a wide range of compounds. It has a pyramidal molecular structure with sulfur, oxygen, and carbon atoms at the corners, which contributes to its high dielectric constant and ability to solvate cations effectively. The sulfur-oxygen bond is particularly polar, leading to significant organization in the liquid state, where DMSO molecules are associated into chains by dipole attraction .

Synthesis Analysis

DMSO is not only a solvent but also participates in synthesis reactions. For instance, it has been used in the synthesis of

Scientific Research Applications

  • Analysis of Plant Cell Walls :

    • DMSO-d6, in combination with perdeuterated pyridinium molten salt, is used for the direct dissolution and nuclear magnetic resonance (NMR) analysis of plant cell walls. This technique helps in understanding the detailed structure of plant cell walls, beneficial for biofuel and biomaterial research (Jiang et al., 2009).
  • NMR Characterization of Biomass :

    • A solvent system involving perdeuterated pyridinium chloride–DMSO-d6 effectively dissolves whole cell biomass for NMR characterization. This method is significant for evaluating the effects of different biomass pretreatments, crucial in biofuel research (Samuel et al., 2011).
  • Study of Cellular Processes :

    • DMSO-d6 can influence cellular processes. For instance, at low concentrations, DMSO can induce significant changes in cellular macromolecules, affecting proteins and nucleic acids, which might influence experimental outcomes in cell-based research (Tunçer et al., 2018).
  • In-Cell NMR Studies :

    • In-cell dynamic nuclear polarization (DNP) NMR studies utilize DMSO-d6 as a cryoprotectant. This application is vital for the study of biomolecular structure and function within intact cells, and DMSO-d6 has shown to maintain cell size and membrane integrity better than other cryoprotectants (Overall & Barnes, 2021).
  • Analysis of Polar and Apolar Mixtures in NMR :

    • Highly viscous binary solvents like DMSO-d6/glycerol and DMSO-d6/glycerol-d8 are used in NMR for the analysis of polar and apolar mixtures. These solvents aid in the resolution of complex mixtures by enabling better observation of spin diffusion (Lameiras & Nuzillard, 2016).
  • Electrospray Mass Spectrometry of Hydrophobic Compounds :

    • DMSO, including its deuterated form, is used in electrospray ionization mass spectrometry for the analysis of hydrophobic compounds. It overcomes solubility issues and results in high-quality spectra, particularly important for the analysis of complex molecules (Szabó & Kele, 2001).
  • Cellulose and Biomass Processing :

    • In the processing of cellulose and biomass, DMSO-d6 is used as a co-solvent with ionic liquids. This combination facilitates the dissolution and processing of cellulose, a key component in biomaterial and biofuel research (Yang et al., 2019).

Safety And Hazards

DMSO-d6 is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment, including gloves, eye protection, and face protection, should be worn when handling DMSO-d6 . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

trideuterio(trideuteriomethylsulfinyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDPXIOMUYVGZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944686
Record name Di((2H3)methyl) sulphoxide
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Molecular Weight

84.17 g/mol
Source PubChem
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfoxide-d6
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Vapor Pressure

0.41 [mmHg]
Record name Dimethyl sulfoxide-d6
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Product Name

DMSO-d6

CAS RN

2206-27-1
Record name DMSO-d6
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Record name Di((2H3)methyl) sulphoxide
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Record name Di((2H3)methyl) sulphoxide
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Record name Di[(2H3)methyl] sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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